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Compound of Interest

Compound Name: 2-(3-Methylbenzoyl)pyridine

CAS No.: 59576-24-8

Cat. No.: B1311252

Get Quote

Introduction: Unveiling the Molecular Identity of 2-
(3-Methylbenzoyl)pyridine
2-(3-Methylbenzoyl)pyridine is a substituted aromatic ketone of significant interest in

medicinal chemistry and materials science. As a derivative of 2-benzoylpyridine, it serves as a

crucial intermediate in the synthesis of various biologically active compounds and functional

materials.[1][2] The precise characterization of this molecule is paramount to ensure its purity,

confirm its structure, and understand its physicochemical properties, which are critical for its

application in drug development and scientific research.

This comprehensive guide provides a detailed overview of the essential analytical techniques

for the thorough characterization of 2-(3-Methylbenzoyl)pyridine. It is designed for

researchers, scientists, and drug development professionals, offering not just step-by-step

protocols but also the underlying scientific principles and data interpretation strategies.
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A foundational understanding of the physicochemical properties of 2-(3-
Methylbenzoyl)pyridine is essential for selecting appropriate analytical methods and

interpreting the resulting data. While experimental data for this specific molecule is not readily

available, we can predict its properties based on its structural analogue, 2-benzoylpyridine.

Property
Predicted
Value/Information

Source

Molecular Formula C₁₃H₁₁NO -

Molecular Weight 197.23 g/mol -

Appearance
Expected to be a solid at room

temperature, likely crystalline.
[3]

Melting Point

Similar to 2-benzoylpyridine

(41-43 °C), but potentially

altered by the methyl group.

[3]

Solubility

Likely soluble in organic

solvents like dichloromethane,

chloroform, and methanol.

[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Molecular Scaffold
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the

unambiguous determination of the molecular structure of 2-(3-Methylbenzoyl)pyridine. Both

¹H and ¹³C NMR are indispensable for mapping the connectivity of atoms within the molecule.

Theoretical Basis
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong

magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit

electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive

to the local electronic environment of the nucleus, providing detailed information about its

chemical identity and neighboring atoms.[5]
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Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

2-(3-Methylbenzoyl)pyridine sample (5-10 mg)

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (300 MHz or higher recommended)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle

and a relaxation delay of 1-2 seconds.

Integrate the peaks to determine the relative number of protons.

Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each

unique carbon atom.

If desired, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment

to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation: Expected Chemical Shifts
The predicted chemical shifts for 2-(3-Methylbenzoyl)pyridine are based on the known

spectra of similar compounds.[6][7][8]

Proton/Carbon
Expected ¹H

Chemical Shift (ppm)

Expected ¹³C

Chemical Shift (ppm)
Rationale

Pyridine Protons 7.0 - 9.0 120 - 155

The electron-

withdrawing nitrogen

atom deshields the

protons and carbons

of the pyridine ring.

Benzoyl Protons 7.2 - 8.2 125 - 140

Protons and carbons

on the benzoyl ring

will resonate in the

aromatic region.

Methyl Protons ~2.4 ~21

The methyl group

protons will appear as

a singlet in the upfield

region.

Carbonyl Carbon - 190 - 200

The carbonyl carbon

is highly deshielded

and will appear

significantly downfield.
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Caption: Workflow for NMR analysis of 2-(3-Methylbenzoyl)pyridine.

Mass Spectrometry (MS): Confirming Molecular
Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of 2-(3-
Methylbenzoyl)pyridine and can offer structural insights through the analysis of fragmentation

patterns.[9][10]

Theoretical Basis
In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on

their m/z ratio. The most common ionization technique for a molecule like 2-(3-
Methylbenzoyl)pyridine is Electrospray Ionization (ESI), which is a soft ionization method that

typically keeps the molecule intact, allowing for the determination of its molecular weight.

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)
Objective: To determine the accurate mass of the molecular ion and confirm the elemental

composition.

Materials:
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2-(3-Methylbenzoyl)pyridine sample

HPLC-grade methanol or acetonitrile

Formic acid (for ESI+)

Mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in

methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote

protonation in positive ion mode.

Infusion: Directly infuse the sample solution into the mass spectrometer at a low flow rate

(e.g., 5-10 µL/min).

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule

[M+H]⁺ is expected.

Data Analysis: Determine the m/z of the most abundant ion in the molecular ion cluster and

compare it to the theoretical exact mass of C₁₃H₁₂NO⁺.

Data Interpretation: Expected Results
Ion Theoretical Exact Mass (m/z)

[C₁₃H₁₁NO + H]⁺ 198.0913

Expected Fragmentation Pattern: Under higher energy conditions (e.g., in MS/MS

experiments), fragmentation of the molecular ion can occur. Key expected fragments include:

Loss of the benzoyl group.

Loss of the pyridine ring.

Fragments corresponding to the methylbenzoyl cation and the pyridinyl cation.
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Fourier-Transform Infrared (FTIR) Spectroscopy:
Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule.[11][12] It is particularly useful for confirming the presence of the

carbonyl (C=O) group and the aromatic rings in 2-(3-Methylbenzoyl)pyridine.

Theoretical Basis
FTIR spectroscopy measures the absorption of infrared radiation by a sample. Molecules

absorb IR radiation at specific frequencies that correspond to the vibrational energies of their

chemical bonds. This results in a unique spectrum that acts as a "molecular fingerprint."

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
Objective: To obtain an infrared spectrum to identify key functional groups.

Materials:

2-(3-Methylbenzoyl)pyridine sample (solid)

FTIR spectrometer with an ATR accessory

Procedure:

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Sample Spectrum: Acquire the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Data Interpretation: Expected Absorption Bands
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Caption: Workflow for FTIR analysis of 2-(3-Methylbenzoyl)pyridine.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing
Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

[13][14] For 2-(3-Methylbenzoyl)pyridine, this technique can confirm the presence of the

conjugated aromatic system.

Theoretical Basis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.

Molecules with π-electrons or non-bonding electrons can absorb energy in the form of UV or

visible light to excite these electrons to higher anti-bonding molecular orbitals.

Experimental Protocol
Objective: To obtain the UV-Vis absorption spectrum and determine the wavelength of

maximum absorbance (λₘₐₓ).

Materials:

2-(3-Methylbenzoyl)pyridine sample

Spectroscopic grade solvent (e.g., ethanol or methanol)

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The

concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the

spectrophotometer.
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Sample Measurement: Fill a cuvette with the sample solution and record the absorption

spectrum over a range of approximately 200-400 nm.

Data Analysis: Identify the λₘₐₓ values.

Data Interpretation: Expected Absorption Maxima
Based on the structure, two main absorption bands are expected:

A strong absorption band below 250 nm corresponding to π → π* transitions of the aromatic

rings.

A weaker absorption band at a longer wavelength (around 270-300 nm) corresponding to n

→ π* transitions of the carbonyl group.[14]

High-Performance Liquid Chromatography (HPLC):
Assessing Purity and Quantification
HPLC is a powerful technique for separating, identifying, and quantifying the components in a

mixture.[15][16] For 2-(3-Methylbenzoyl)pyridine, HPLC is essential for determining its purity

and can be developed into a quantitative assay.

Theoretical Basis
HPLC separates components of a mixture based on their differential partitioning between a

stationary phase (the column) and a mobile phase (the solvent). For a molecule like 2-(3-
Methylbenzoyl)pyridine, a reversed-phase HPLC method is most suitable, where the

stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Experimental Protocol: Reversed-Phase HPLC
Objective: To develop an HPLC method for purity assessment.

Materials:

2-(3-Methylbenzoyl)pyridine sample

HPLC-grade acetonitrile and water
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Formic acid or trifluoroacetic acid (TFA)

HPLC system with a UV detector

C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and

water, with a small amount of acidifier (e.g., 0.1% formic acid) to improve peak shape. A

typical starting point could be 60:40 acetonitrile:water.

Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a

known concentration (e.g., 1 mg/mL).

Method Development:

Equilibrate the column with the mobile phase.

Inject the sample and monitor the chromatogram at a suitable wavelength (determined

from the UV-Vis spectrum, likely around 254 nm or the λₘₐₓ).

Optimize the mobile phase composition to achieve good separation and a reasonable

retention time (typically 3-10 minutes).

Purity Analysis: Once the method is optimized, inject the sample to be analyzed and

integrate the area of all peaks. The purity can be calculated as the percentage of the main

peak area relative to the total peak area.

Data Interpretation: Expected Chromatogram
A pure sample of 2-(3-Methylbenzoyl)pyridine should yield a single major peak in the

chromatogram. The presence of other peaks would indicate impurities. The retention time of

the main peak can be used for identification purposes.
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Caption: Interrelation of analytical techniques for comprehensive characterization.
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The comprehensive characterization of 2-(3-Methylbenzoyl)pyridine requires a multi-

technique approach. By systematically applying NMR, MS, FTIR, UV-Vis, and HPLC,

researchers can confidently confirm the structure, assess the purity, and establish the identity

of this important chemical entity. The protocols and interpretation guidelines provided in this

document serve as a robust framework for the successful analysis of 2-(3-
Methylbenzoyl)pyridine and related compounds, ensuring data integrity and facilitating

advancements in drug discovery and materials science.
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